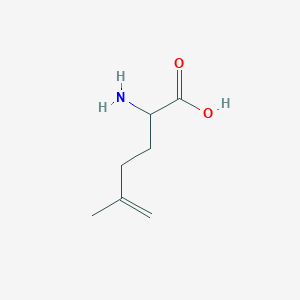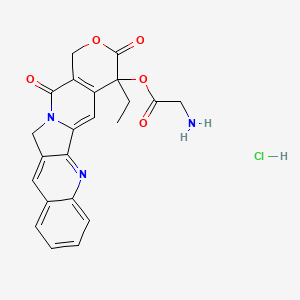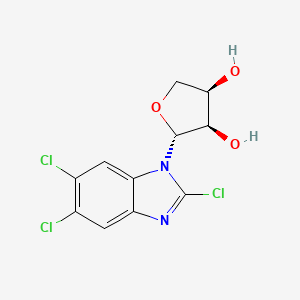
2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-trichloro-1-(beta-D-erythrofuranosyl)benzimidazole is d-Erythrofuranose in which the anomeric hydroxy group has been replaced by a 2,5,6-trichlorobenzimidazol-1-yl group (beta-anomer).
Scientific Research Applications
Antiviral Activity and Structural Analogues
2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole (TCRB) and its analogues have demonstrated significant activity against human cytomegalovirus (HCMV). Studies have focused on creating structurally similar compounds to improve metabolic stability and antiviral efficacy. For example, the synthesis of imidazo[1,2-a]pyridine erythrofuranosyl C-nucleosides as analogues to TCRB was explored due to the instability of the glycosidic linkage in TCRB, aiming to increase the stability of the glycosidic bond and enhance antiviral activity (Gudmundsson et al., 2003). Additionally, trisubstituted indole N-nucleosides were synthesized as 3-deaza analogues of TCRB and tested for their antiviral effects, with varying degrees of success (Chen et al., 2000).
Mechanisms of Action
Research into the mechanisms of action of TCRB and its analogues has been extensive. For instance, studies have shown that TCRB acts by blocking viral DNA maturation, and various analogues have been tested to understand their specific modes of action against HCMV (Evers et al., 2004). This includes the examination of erythrofuranosyl and α-lyxofuranosyl analogues, as well as compounds acting early in the viral replication cycle.
Synthesis and Chemical Modifications
Synthetic efforts have been directed towards creating various analogues of TCRB with different substitutions and modifications, aiming to improve antiviral properties and understand the structure-activity relationships. Studies include the synthesis of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles and fluorosugar analogues of TCRB for potentially increased glycosidic bond stability (Gudmundsson et al., 2000). These efforts are crucial for developing more effective antiviral agents.
Biological Evaluation and Comparative Studies
Various compounds have been synthesized and biologically evaluated for their antiviral activities, particularly against HCMV. This includes the design and synthesis of tricyclic nucleosides as analogues of TCRB, which were tested for their efficacy and toxicity (Zhu et al., 2000). Comparative studies with existing antiviral agents have been conducted to assess the relative effectiveness and potential clinical applications of these compounds.
properties
Product Name |
2,5,6-Trichloro-1-(beta-D-erythrofuranosyl)benzimidazole |
|---|---|
Molecular Formula |
C11H9Cl3N2O3 |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(2,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H9Cl3N2O3/c12-4-1-6-7(2-5(4)13)16(11(14)15-6)10-9(18)8(17)3-19-10/h1-2,8-10,17-18H,3H2/t8-,9-,10-/m1/s1 |
InChI Key |
NTRQBZYSNNMYPH-OPRDCNLKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)N2C3=CC(=C(C=C3N=C2Cl)Cl)Cl)O)O |
Canonical SMILES |
C1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Cl)Cl)Cl)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



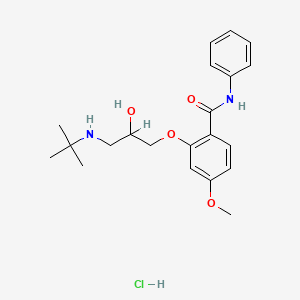
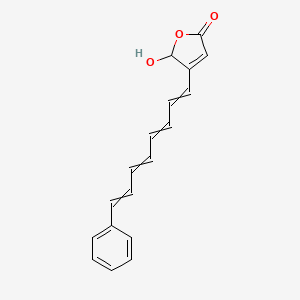
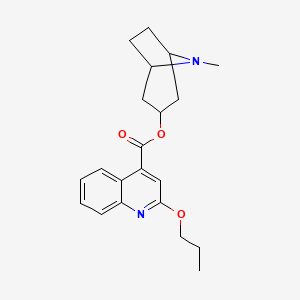
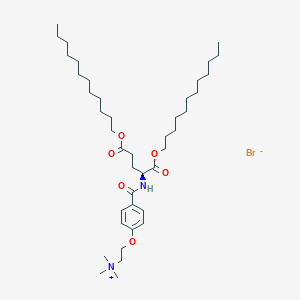
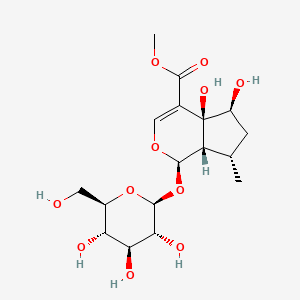

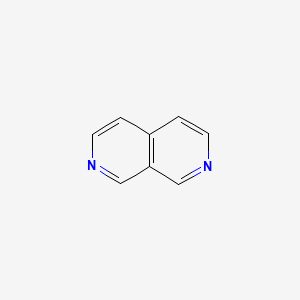
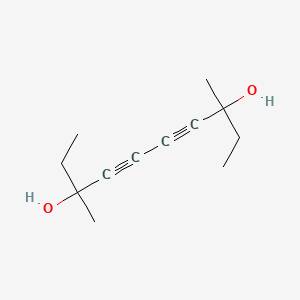
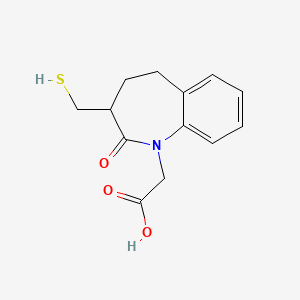
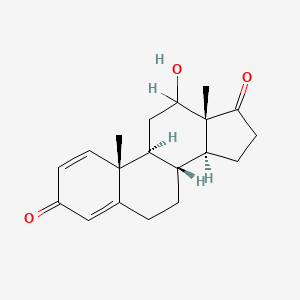
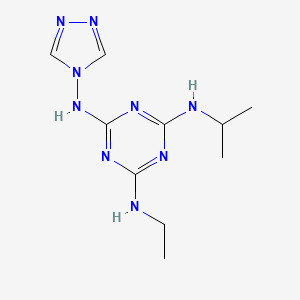
![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)
